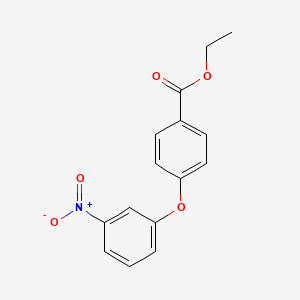
Ethyl 4-(3-nitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-nitrophenoxy)benzoate is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of an ethyl ester group, a nitrophenoxy group, and a benzoate moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-nitrophenoxy)benzoate can be synthesized through a multi-step process involving the esterification of 4-hydroxybenzoic acid with ethanol, followed by nitration and etherification reactions. The general synthetic route involves:
Esterification: Reacting 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-hydroxybenzoate.
Nitration: Nitrating the ethyl 4-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Etherification: Reacting the nitrated product with 3-nitrophenol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes using similar reaction conditions as described above. The reactions are optimized for yield and purity, and the final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(3-nitrophenoxy)benzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: Ethyl 4-(3-aminophenoxy)benzoate.
Substitution: Various amides or esters depending on the nucleophile used.
Hydrolysis: 4-(3-nitrophenoxy)benzoic acid.
Scientific Research Applications
Ethyl 4-(3-nitrophenoxy)benzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(3-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(3-nitrophenoxy)benzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the nitro group and has different reactivity and applications.
Ethyl 4-(4-nitrophenoxy)benzoate: Has the nitro group at a different position, leading to different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Properties
IUPAC Name |
ethyl 4-(3-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-20-15(17)11-6-8-13(9-7-11)21-14-5-3-4-12(10-14)16(18)19/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMJQIWXQVDJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














